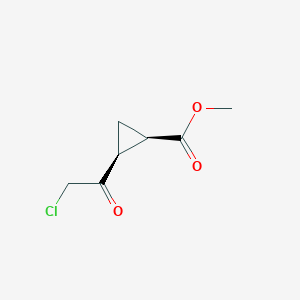
Methyl (1R,2S)-2-(2-chloroacetyl)cyclopropane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl (1R,2S)-2-(2-chloroacetyl)cyclopropane-1-carboxylate, also known as MCC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MCC is a cyclopropane derivative that has a unique chemical structure, making it an ideal candidate for use in chemical synthesis, drug discovery, and other scientific research applications.
Scientific Research Applications
Synthesis and Chemical Transformations
Research on Methyl 2-chloro-2-cyclopropylidenacetate (a compound closely related to the one ) highlights its reactivity with nucleophiles under phase transfer catalysis, facilitating the construction of spirocyclopropane anellated heterocycles, demonstrating its utility in synthesizing complex organic structures (A. Meijere et al., 1989). This reactivity is indicative of the broader class of cyclopropane derivatives to which Methyl (1R,2S)-2-(2-chloroacetyl)cyclopropane-1-carboxylate belongs.
Polymerization and Materials Science
Methyl 2-(bicyclo[3.1.0)hex-1-yl)acrylate, synthesized through cyclopropanation followed by several steps from a related precursor, demonstrates the radical homopolymerization capability leading to polymers with specific properties, such as a glass transition temperature of 90°C. This illustrates the application of cyclopropane derivatives in materials science, particularly in polymer synthesis with desirable mechanical and thermal properties (N. Moszner et al., 2003).
Catalytic and Enzymatic Reactions
The Lewis acid-catalyzed ring-opening of Methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles at room temperature while preserving enantiomeric purity demonstrates the fine chemical control achievable with cyclopropane derivatives. This method's utility in synthesizing biologically active compounds, such as serotonin/norepinephrine reuptake inhibitors, showcases the compound's role in medicinal chemistry (O. Lifchits & A. Charette, 2008).
properties
IUPAC Name |
methyl (1R,2S)-2-(2-chloroacetyl)cyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClO3/c1-11-7(10)5-2-4(5)6(9)3-8/h4-5H,2-3H2,1H3/t4-,5+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBLAPCGKKFLIK-CRCLSJGQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC1C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H]1C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (1R,2S)-2-(2-chloroacetyl)cyclopropane-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2978101.png)
![Tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2978102.png)
![Methyl (4S)-6-bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexanoate](/img/structure/B2978106.png)
![Ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-[(4-fluorobenzyl)amino]-3-oxopropanoate](/img/structure/B2978108.png)
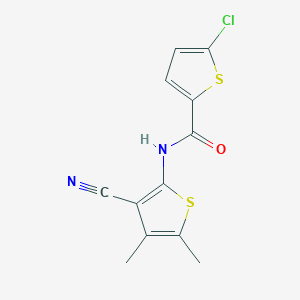
![8-chloro-3-(5-chloro-2,4-dimethoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2978110.png)
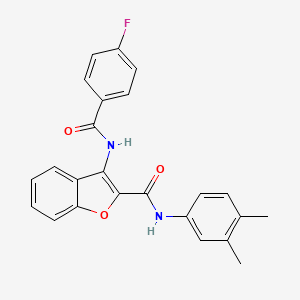
![N-{[4-(furan-3-yl)phenyl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2978115.png)
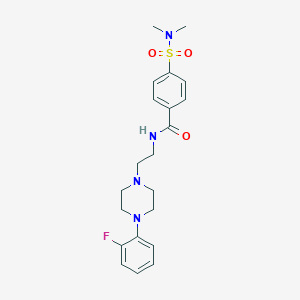
![1-(2,6-Difluorophenyl)-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea](/img/structure/B2978117.png)
![2-[4,4-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]oxyacetic acid](/img/structure/B2978119.png)
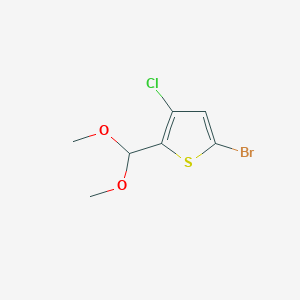

![3-(3-Chlorophenyl)-8-(3-fluorobenzyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2978124.png)